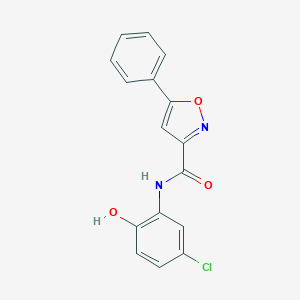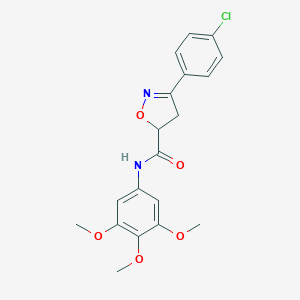
N-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide typically involves the following steps:
Formation of Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of p-Tolyl and 3,4-Dimethoxy-Phenyl Groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling.
Amidation: The final step involves the formation of the amide bond, which can be achieved using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the isoxazole ring or the amide group.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include KMnO4, CrO3, or PCC.
Reduction: Reducing agents like LiAlH4 or NaBH4 could be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents could be employed.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide could have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. Generally, isoxazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. This could involve binding to active sites, altering protein conformation, or affecting signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Isoxazole Derivatives: Other compounds with the isoxazole ring, such as isoxazole-4-carboxylic acid derivatives.
Amides: Compounds with similar amide linkages, such as N-phenylacetamide.
Uniqueness
N-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is unique due to its specific substitution pattern, which could confer distinct biological activities or chemical reactivity compared to other isoxazole derivatives.
Propiedades
Fórmula molecular |
C19H18N2O4 |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
N-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H18N2O4/c1-12-4-6-13(7-5-12)17-11-15(21-25-17)19(22)20-14-8-9-16(23-2)18(10-14)24-3/h4-11H,1-3H3,(H,20,22) |
Clave InChI |
CPGPLDTUMBORBR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC(=C(C=C3)OC)OC |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC(=C(C=C3)OC)OC |
Solubilidad |
0.4 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-{[(5-phenyl-3-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B318168.png)



![1-{[3-(4-chlorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-(2-furoyl)piperazine](/img/structure/B318174.png)

![[3-(4-Chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-(4-ethylpiperazin-1-yl)methanone](/img/structure/B318176.png)


![4-{[3-(4-Chlorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}morpholine](/img/structure/B318183.png)

![3-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B318185.png)
![1-{[3-(4-Chlorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-methylpiperazine](/img/structure/B318189.png)

